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Hansayellow

Cat. No.: B12051518
M. Wt: 340.33 g/mol
InChI Key: QGNDAXYFYSPDKJ-ZQFDHWOPSA-N
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Description

Historical Trajectory and Genesis of Hansayellow Pigments

The genesis of Hansa Yellow pigments dates back to the early 20th century in Germany, a period of significant innovation in synthetic dye and pigment chemistry. mfa.org Originally a trademark of Hoechst AG, the name "Hansa" became a common designation for this class of pigments. mfa.orgmfa.org The first of these, Pigment Yellow 1 (PY 1), was discovered by Hermann Wagner in 1909. colourlex.com This breakthrough was a crucial step towards creating stable and permanent organic yellow pigments. mfa.org

These new colorants were developed to provide alternatives to the often toxic and less stable inorganic yellow pigments, such as chrome and cadmium yellows, that were prevalent at the time. mfa.org The first Hansa pigments were commercially sold around 1909, and their use in artists' paints began circa 1910-1915. mfa.orgmfa.org Specifically, Hansa Yellow Light (PY 3) was patented for use in artists' paints in 1909. mfa.org

Throughout the 1920s and 1930s, Hansa Yellows became more widely available and were increasingly adopted as inexpensive substitutes for cadmium yellows in a variety of applications, including paints, plastics, rubber, printing inks, and paper coatings. mfa.orgmfa.org By the 1950s, their use was widespread, particularly valued as a non-toxic alternative to the heavy-metal-based cadmium pigments. mfa.org

Chemical Classification within the Azo Pigment Family

Hansa Yellows belong to the broader family of azo pigments, which are organic compounds characterized by the presence of an azo functional group (—N=N—). colourlex.comjacksonsart.com Specifically, Hansa Yellows are classified as monoazo pigments, meaning their chemical structure contains a single azo group. mfa.orgcolourlex.comwikipedia.org They are also frequently referred to as arylide or arylamide yellows. mfa.org

The synthesis of Hansa Yellow pigments typically involves a two-step process. The first step is the diazotization of a primary aromatic amine, such as a substituted aniline (B41778), to form a diazonium salt. colourlex.com In the second step, this diazonium salt is coupled with an acetoacetanilide (B1666496) derivative. colourlex.comresearchgate.net The specific substituents on both the aniline and the acetoacetanilide components determine the precise color, hue, and performance properties of the resulting pigment.

The general structure allows for a wide range of yellow hues, from cool, greenish-lemons to warmer, reddish-yellows. mfa.org For example, a number preceding a "G" in the name, like "10G," indicates a greener tone compared to "5G". mfa.org This versatility has led to the creation of numerous variants, each with a unique Colour Index (C.I.) name.

Table 1: Selected Hansa Yellow Pigments and Their Properties

C.I. NameCommon Name(s)Chemical FormulaHueLightfastnessTransparency
Pigment Yellow 1 Hansa Yellow GC₁₇H₁₆N₄O₄ union-pigment.comGreenish Yellow mfa.orgGood in strong shades xcolorpigment.comSemi-Transparent
Pigment Yellow 3 Hansa Yellow Light, Lemon YellowC₁₆H₁₂Cl₂N₄O₄Cool, Lemon-like Yellow mfa.orgjacksonsart.comGenerally good, but can vary jacksonsart.comparkablogs.comTransparent to Semi-Transparent jacksonsart.comdanielsmith.com
Pigment Yellow 74 Hansa Yellow Medium, Arylide YellowC₁₈H₁₈N₄O₆ union-pigment.comMid-range, bright yellow mfa.orgidyllsketching.comGenerally excellent danielsmith.comSemi-Transparent to Semi-Opaque idyllsketching.com
Pigment Yellow 97 Hansa Yellow Medium, Hansa Yellow DeepC₁₇H₁₃ClN₄O₄SWarmer, more reddish yellow mfa.orgjacksonsart.comExcellent danielsmith.comSemi-Transparent parkablogs.comdanielsmith.com

Contemporary Academic Relevance and Research Trajectories

The study of Hansa Yellow pigments continues to be an active area of chemical research, driven by the need to understand their long-term stability, improve their properties, and identify them in cultural heritage objects. Research has shown that while Hansa Yellows generally exhibit good to very good lightfastness in full-strength applications, their stability can decrease significantly when used in thin washes or mixed with white pigments. mfa.orgresearchgate.net

Modern analytical techniques are employed to characterize the various pigments within the Hansa Yellow family. researchgate.net Because different Hansa Yellows can have very similar reflectance spectra, making precise identification challenging, advanced methods are necessary for their differentiation. researchgate.net This is particularly important in the field of art conservation, where identifying the specific pigments used by an artist can inform preservation strategies.

Research also focuses on the pigments' physical properties, such as their tendency to bleed or discolor in certain media and their relatively low heat stability, which is limited to around 150°C. mfa.org Their solubility in organic solvents is another area of investigation, as this can affect their application and permanence. researchgate.net While newer classes of pigments like diarylide and vat yellows have superseded Hansa Yellows in some high-performance applications, the ongoing study of these foundational organic pigments provides valuable insights into pigment chemistry and material science. mfa.org Their use as non-toxic and economical colorants ensures their continued relevance in various industrial applications, including paints, coatings, and inks. hc-pigment.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N4O4 B12051518 Hansayellow

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

(E)-3-hydroxy-2-[(4-methyl-2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide

InChI

InChI=1S/C17H16N4O4/c1-11-8-9-14(15(10-11)21(24)25)19-20-16(12(2)22)17(23)18-13-6-4-3-5-7-13/h3-10,22H,1-2H3,(H,18,23)/b16-12+,20-19?

InChI Key

QGNDAXYFYSPDKJ-ZQFDHWOPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Molecular Architecture and Supramolecular Organization of Hansayellow Congeners

Fundamental Chemical Structure and Tautomeric Equilibrium

The foundational structure of Hansa yellow congeners provides the basis for their chromophoric properties and their existence in different tautomeric forms.

Hansa yellows are chemically classified as monoazo pigments. colourlex.com Their synthesis involves the azo coupling of a diazotized aromatic amine with an acetoacetanilide (B1666496) derivative. wikipedia.org This process results in a molecular backbone characterized by two key components: the monoazo chromophore (—N=N—) and the acetoacetanilide moiety . The specific substituents on both the aniline (B41778) and acetoacetanilide rings give rise to the wide range of shades and properties observed across the Hansa yellow family. For instance, Pigment Yellow 3 is derived from the coupling of diazotized 4-chloro-2-nitroaniline (B28928) with 2-chloroacetoacetanilide, resulting in a greenish-yellow pigment. wikipedia.org Similarly, Pigment Yellow 74 is produced from 2-methoxy-4-nitroaniline (B147289) and 2-methoxyacetoacetanilide. wikipedia.org

A critical feature of the molecular structure of Hansa yellows is the existence of tautomeric equilibrium between the azo-enol form and the keto-hydrazone form. Extensive crystallographic and spectroscopic studies have demonstrated that in the solid state, these pigments predominantly exist as the keto-hydrazone tautomer . core.ac.ukwikipedia.org This preference is largely attributed to the formation of strong intramolecular hydrogen bonds, which confer significant stability to the molecule. core.ac.uk For example, the crystal structure of C.I. Pigment Yellow 97 clearly shows the molecule in the ketohydrazone form with pronounced intramolecular hydrogen bonding. researchgate.net

In solution, the tautomeric equilibrium is more dynamic and can be influenced by several factors, including solvent polarity, temperature, and pH. researchgate.netrsc.org While the keto-hydrazone form is often still favored, the proportion of the azo-enol tautomer can increase in certain solvents. psu.edu NMR spectroscopy has been a valuable tool in studying this equilibrium in solution. For some azo dyes, it has been shown that polar solvents can disrupt the intramolecular hydrogen bonds that stabilize the hydrazone form, thereby shifting the equilibrium. researchgate.netpsu.edu However, for many arylide yellows, the hydrazone tautomer remains the dominant species even in solution, as confirmed by NMR and UV-Vis spectral data. nju.edu.cn The quantitative determination of the tautomeric ratio can be complex and often requires reference compounds that represent the pure tautomeric forms. unifr.ch

Advanced Crystallographic Investigations and Polymorphism

Crystallographic techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state, providing insights into polymorphism and supramolecular organization.

Single crystal X-ray diffraction (SCXRD) provides the most definitive information about the molecular and crystal structure of a compound. Although obtaining single crystals of pigments suitable for SCXRD can be challenging, several Hansa yellow congeners have been successfully characterized using this technique. These studies have unequivocally confirmed the keto-hydrazone tautomer as the dominant form in the crystalline state and have provided detailed information on bond lengths, bond angles, and molecular conformation. The data reveals how the molecules arrange themselves in the unit cell of the crystal lattice.

Crystallographic Data for Selected Hansa Yellow Congeners
ParameterValueReference

Powder X-ray diffraction (PXRD) is a powerful and more accessible technique for the analysis of crystalline solids. It is particularly useful for identifying different polymorphic forms of a pigment, as each polymorph gives a unique diffraction pattern. youtube.com For instance, PXRD has been used to determine the crystal structures of the α and β phases of Pigment Yellow 110, where both were found to be layered structures composed of infinite chains of hydrogen-bonded molecules. researchgate.net

Furthermore, PXRD is the primary method for quantitative phase analysis (QPA) of pigment mixtures. The Rietveld refinement method is a standardless QPA technique that involves fitting the entire experimental powder diffraction pattern with a calculated pattern based on the crystal structures of the constituent phases. rruff.infocrystalimpact.com The weight fraction of each crystalline phase in the mixture can be determined from the refined scale factors. rruff.info This method is crucial for quality control in pigment production, allowing for the quantification of desired polymorphs and the detection of crystalline impurities. core.ac.uk

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a common phenomenon among organic pigments, including Hansa yellows. Different polymorphs of the same pigment can exhibit distinct colors, tinting strengths, and stability. The interconversion between polymorphs is often a solvent-mediated process. nih.govmdpi.com This transformation typically proceeds through the dissolution of a metastable polymorph followed by the nucleation and growth of a more thermodynamically stable form. mdpi.com

The rate of this transformation is influenced by several factors, including the solvent system, temperature, and agitation. nih.gov For example, the β-phase of P.Y. 110 can be obtained by heating the α-phase in N-methylpyrrolidone at 203 °C. researchgate.net The driving force for the transformation is the difference in solubility between the two polymorphs; a higher solubility difference generally leads to a faster transformation rate. mdpi.com However, strong solute-solvent interactions, such as hydrogen bonding, can sometimes hinder the nucleation of the more stable form, thereby slowing down the conversion process. nih.gov The study of these transformation mechanisms is vital for controlling the final crystalline form of the pigment and, consequently, its application properties.

Influence of Crystal Habit and Particle Morphology on Pigmentary Behavior

The size and shape of pigment particles have a profound impact on their optical properties. For instance, light scattering and absorption are highly dependent on the particle size distribution. ispigment.com Finer particles tend to scatter more light, which can result in increased opacity and a potential shift in color. ispigment.com Conversely, larger particles generally offer better lightfastness and weather resistance. ispigment.comfinelandchem.com The morphology of the particles also influences their dispersibility in different media, a critical attribute for their use in paints, coatings, and plastics. karraypigment.com Pigments with more uniform, or equant, particle shapes often disperse more effectively than those with high-aspect-ratio shapes like needles, which can cause issues such as increased viscosity and flocculation. hhpigment.com The surface chemistry of the pigment particles, which is determined by the exposed crystal faces, also affects their interaction with binders and solvents. sdc.org.uk

PropertySmaller Particle SizeLarger Particle Size
Transparency HigherLower (Higher Hiding Power)
Color Strength HigherLower
Viscosity HigherLower
Lightfastness LowerHigher

Intermolecular Interactions and Crystal Packing Motifs

The specific arrangement of molecules within the crystal lattice of Hansa yellow pigments is governed by a range of non-covalent intermolecular interactions. While individually weak, these forces collectively establish the crystal's stability and its resulting physical properties.

Hydrogen Bonding Networks and Their Energetic Contributions

Hydrogen bonding plays a crucial and directional role in the crystal packing of many Hansa yellow congeners. researchgate.net A common structural feature in these pigments is the amide (–CONH–) group, which facilitates hydrogen bonding. The amide proton serves as a hydrogen bond donor, while the carbonyl oxygen and often the oxygen atoms of the acetoacetyl group act as acceptors. These hydrogen bonds can interconnect molecules to form one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. sdc.org.uk

The strength and geometry of these hydrogen bonds significantly influence the pigment's characteristics. Robust hydrogen bonding networks enhance the thermal stability of the pigment by increasing the energy required to break down the crystal lattice. researchgate.net They also affect the electronic properties of the molecules by altering the electron density distribution, which can subtly but measurably impact the pigment's color. nih.gov The energetic contribution of these hydrogen bonds to the total lattice energy is substantial and is a primary factor in determining the most stable polymorphic form of a given pigment.

π-π Stacking Interactions and Molecular Aggregation Phenomena

Given their aromatic nature, π-π stacking interactions between the phenyl and acetoacetyl moieties are another critical element in the crystal engineering of Hansa yellow molecules. These interactions result from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of these stacks can vary, with common arrangements including face-to-face and offset configurations. sdc.org.uk

These stacking interactions are fundamental to the aggregation behavior of the pigment molecules. The extent of π-π stacking affects the electronic coupling between molecules, which in turn influences the absorption spectrum and, consequently, the color. sdc.org.uk Stronger π-π interactions can cause a bathochromic (red) shift in the absorption maximum. This is a key consideration in the design of new pigments with specific color attributes. The nature and extent of π-π stacking also contribute to the pigment's lightfastness, as the aggregated state can provide a pathway for dissipating absorbed light energy, thereby reducing the potential for photochemical degradation.

Role of Substituent Effects on Supramolecular Assembly

The introduction of various substituent groups to the fundamental Hansa yellow molecular structure has a significant impact on the resulting supramolecular assembly. Substituents can alter the crystal packing in several ways:

Steric Hindrance: Bulky substituents can physically obstruct certain packing arrangements, compelling the molecules to adopt different, and sometimes less stable, crystal structures. This can lead to alterations in both color and physical properties. rsc.org

Electronic Effects: Electron-donating or electron-withdrawing substituents can modify the electron density distribution within the molecule. This, in turn, influences the strength of both hydrogen bonding and π-π stacking interactions. For example, an electron-withdrawing group can enhance the acidity of an amide proton, resulting in stronger hydrogen bonds. nih.gov

Introduction of New Interaction Sites: Substituents can introduce new functional groups that can participate in specific intermolecular interactions. For instance, a nitro group can function as a hydrogen bond acceptor, while a halogen atom can engage in halogen bonding. rsc.org

These substituent-driven modifications to the intermolecular forces allow for the fine-tuning of the pigment's properties. Through the careful selection of substituents, it is possible to control the crystal packing and, as a result, the color, stability, and application performance of Hansa yellow pigments. For example, C.I. Pigment Yellow 97 features a phenylsulfonamide group that contributes to its superior performance through intermolecular hydrogen bonding between adjacent sulfonamide groups. researchgate.net

Synthetic Methodologies and Chemical Derivatization of Hansayellow Pigments

Classical and Contemporary Synthetic Pathways

The fundamental chemistry for producing Hansa Yellow pigments has remained consistent since its invention, centered around the formation of an azo group (—N=N—) that connects two aromatic rings. colourlex.com This core reaction pathway is robust and versatile, allowing for a wide spectrum of yellow shades by modifying the starting materials.

The synthesis begins with the diazotization of a primary aromatic amine, typically a substituted aniline (B41778). researchgate.net This reaction involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.org The process is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, which is highly reactive and can be explosive if isolated and dried. unacademy.comnih.gov The diazonium ion (Ar-N₂⁺) produced in this step is a potent electrophile, primed for the subsequent coupling reaction. wikipedia.org The specific substituted aniline used as the diazo component is a key determinant of the final pigment's color and properties.

Table 1: Examples of Diazo Components for Hansa Yellow Pigments

Pigment Name Diazo Component (Substituted Aniline)
Pigment Yellow 1 (Hansa Yellow G) 2-Nitro-4-methylaniline
Pigment Yellow 3 (Hansa Yellow 10G) 2-Nitro-4-chloroaniline colourlex.com

This table presents examples of substituted anilines used as starting materials (diazo components) in the synthesis of specific Hansa Yellow pigments.

The second stage of the synthesis is the azo coupling reaction. In this step, the electrophilic diazonium salt reacts with a nucleophilic coupling component. wikipedia.org For Hansa Yellow pigments, the coupling components are derivatives of acetoacetanilide (B1666496). colourlex.comresearchgate.net This reaction is a form of electrophilic aromatic substitution. The choice of the acetoacetanilide derivative influences the exact shade and performance characteristics of the resulting pigment. For instance, the reaction between the diazonium salt of 2-nitro-4-chloroaniline and acetoacetanilide yields Pigment Yellow 3. colourlex.com The coupling typically occurs at the para-position of the coupling partner unless that position is already occupied, in which case ortho-substitution may occur. wikipedia.orgorganic-chemistry.org

Optimization of Reaction Parameters and Process Control

The yield, purity, and final properties of Hansa Yellow pigments, such as particle size, crystal form, and color strength, are highly dependent on the precise control of reaction conditions.

Both pH and temperature are critical parameters throughout the synthesis.

Temperature: The initial diazotization step requires low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt into phenols, which would lead to impurities and reduced yield. unacademy.com

pH: The pH of the reaction medium is crucial for the coupling stage. The reaction is typically carried out in mildly acidic to neutral conditions (pH 4-7). organic-chemistry.org If the pH is too low (highly acidic), the concentration of the phenoxide ion (in cases of phenolic coupling partners) is too low, and the reaction rate slows significantly. organic-chemistry.org Conversely, if the pH is too high (alkaline), the diazonium ion can be converted into a non-reactive diazotate ion, halting the desired coupling reaction. organic-chemistry.org Proper pH control is therefore essential for maximizing pigment yield and purity.

Table 2: Optimal Conditions for Hansa Yellow Synthesis

Reaction Stage Parameter Optimal Range Rationale
Diazotization Temperature 0–5 °C Prevents decomposition of the unstable diazonium salt. unacademy.com
Azo Coupling pH 4.0–7.0 Balances reactivity of the coupling component and stability of the diazonium ion. organic-chemistry.org

This table summarizes the critical temperature and pH ranges for the two main stages of Hansa Yellow synthesis to ensure high yield and purity.

The solvent system used during synthesis and post-treatment plays a vital role in determining the final physical properties of the pigment, particularly its crystallinity, particle size, and shape. mdpi.com After the coupling reaction, the crude pigment precipitates from the aqueous solution. Subsequent treatment, often involving heating the pigment slurry in a solvent (a process known as pigmentation or finishing), is used to achieve the desired properties. mdpi.com

The choice of solvent affects the rate of dissolution and recrystallization of the pigment particles. mdpi.com This process allows smaller, imperfect crystals to dissolve and re-precipitate onto larger, more stable crystals, leading to a narrower particle size distribution and improved coloristic and resistance properties. Solvents with solubility parameters similar to the pigment are often effective. mdpi.com In some advanced crystallization techniques, an "anti-solvent" is added to a solution of the compound to induce supersaturation and controlled precipitation, which can increase yield and control crystal growth. avantipublishers.commdpi.com The interaction between the pigment and the solvent system is a key factor in developing a product with high color strength, transparency, and stability. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
Hansa Yellow
Arylide Yellow mfa.org
Monoazo Yellow mfa.org
2-Nitro-4-chloroaniline colourlex.com
Sodium Nitrite
Acetoacetanilide
Nitrous Acid
Hydrochloric Acid
Pigment Yellow 1 (Hansa Yellow G)
Pigment Yellow 3 (Hansa Yellow 10G) colourlex.com
Pigment Yellow 74 (Hansa Yellow 5GX)
2-Nitro-4-methylaniline
2-Methoxy-4-nitroaniline (B147289)
Phenol

This table lists the chemical compounds referenced in the article.

Synthesis of Structural Analogues and Functionalized Derivatives

The extensive utility of Hansa Yellow pigments has spurred significant research into the synthesis of structural analogues and functionalized derivatives. These efforts aim to fine-tune the pigments' properties, such as color, lightfastness, heat stability, and solvent resistance, to meet the demands of various applications. Methodologies for derivatization primarily focus on introducing a variety of substituents onto the aromatic rings of both the diazo and coupling components.

Design and Synthesis of Halogenated Hansayellow Derivatives

The introduction of halogen atoms, particularly chlorine and bromine, into the Hansa Yellow structure is a well-established strategy for modifying the pigment's properties. Halogenation can influence the electronic character of the molecule, which in turn affects its light absorption characteristics and stability.

The synthesis of halogenated Hansa Yellow derivatives follows the conventional diazotization and coupling pathway. The key is the selection of halogen-substituted precursors. For instance, chlorinated anilines can be used as the diazo component, or chlorinated acetoacetanilides can serve as the coupling component. colourlex.com

A prominent example is Pigment Yellow 3 (PY3) , a greenish-yellow pigment. Its synthesis involves the diazotization of 4-chloro-2-nitroaniline (B28928), which is then coupled with 2-chloroacetoacetanilide. wikipedia.org The presence of chlorine atoms on both aromatic rings contributes to its characteristic hue and performance properties. The general synthetic route for a chlorinated Hansa Yellow derivative is depicted below:

Step 1: Diazotization of a Chloro-substituted Aniline A primary aromatic amine containing one or more chlorine atoms is treated with a source of nitrous acid, typically sodium nitrite in an acidic medium (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Coupling with a Chloro-substituted Acetoacetanilide The resulting diazonium salt is then reacted with an acetoacetanilide derivative that also contains chlorine substituents. This electrophilic substitution reaction, known as azo coupling, leads to the formation of the halogenated monoazo pigment.

The position and number of halogen substituents can significantly impact the final properties of the pigment. Generally, the introduction of electron-withdrawing groups like halogens can lead to a bathochromic shift (deepening of color) and often improves lightfastness and resistance to solvents.

Compound NameDiazo ComponentCoupling Component
Pigment Yellow 34-Chloro-2-nitroaniline2-Chloroacetoacetanilide

Introduction of Alkoxy and Alkyl Substituents

The incorporation of alkoxy (e.g., methoxy (B1213986), ethoxy) and alkyl (e.g., methyl, ethyl) groups onto the Hansa Yellow backbone is another important derivatization strategy. These groups can alter the pigment's properties through both electronic and steric effects.

Alkoxy groups, being electron-donating, can influence the electronic transitions within the molecule, often leading to shifts in color. For example, Pigment Yellow 74 (PY74) is synthesized from 2-methoxy-4-nitroaniline as the diazo component and 2-methoxyacetoacetanilide as the coupling component. wikipedia.org The presence of the methoxy groups contributes to its specific greenish-yellow shade.

Alkyl groups can also modify the pigment's properties. Pigment Yellow 6 (PY6) , for instance, is derived from the diazotization of a 2-nitrotoluene (B74249) precursor, introducing a methyl group into the structure. wikipedia.org Steric hindrance from bulky alkyl groups can sometimes improve the stability of the pigment by protecting the azo linkage from chemical or photochemical attack.

The synthetic methodology remains the standard diazotization and coupling process, with the functionality being introduced through the appropriate choice of substituted anilines and acetoacetanilides.

Compound NameKey SubstituentPrecursor Example
Pigment Yellow 74Methoxy (-OCH3)2-Methoxy-4-nitroaniline
Pigment Yellow 6Methyl (-CH3)2-Nitrotoluene derivative

Exploration of Heterocyclic this compound Analogues

A significant area of research in azo pigment chemistry is the replacement of the acetoacetanilide coupling component with various heterocyclic systems that contain an active methylene (B1212753) group. This modification can lead to the creation of pigments with enhanced brightness, tinctorial strength, and fastness properties. Two of the most explored heterocyclic systems in this context are pyridinones and pyrazolones.

Pyridinone-based Analogues: Pyridinone derivatives can be used as coupling components to produce azo pigments with excellent coloristic properties. The synthesis typically involves the reaction of a diazonium salt of a substituted aniline with a pyridinone containing an active methylene group. For example, diazonium salts of various p-substituted phenylamines can be coupled with 1-methyl-2-hydroxy-4-methyl-5-cyano-6-pyridone to yield a range of pyridone azo dyes. ikprress.org The general reaction involves the diazotization of an appropriate aromatic amine followed by coupling with the pyridinone derivative in a suitable solvent. ikprress.org

Pyrazolone-based Analogues: Pyrazolones are another important class of heterocyclic coupling components. wikipedia.org The classical method for synthesizing the pyrazolone (B3327878) ring itself is the condensation reaction between a β-ketoester, such as ethyl acetoacetate, and a hydrazine (B178648) derivative, like phenylhydrazine. wikipedia.org The resulting pyrazolone can then be coupled with a diazonium salt to form an azopyrazolone pigment. wikipedia.orgorientjchem.orgscispace.comresearchgate.netjmchemsci.com These pigments are known for their bright colors, which can range from yellow to red. For instance, various substituted pyrazolone derivatives can be synthesized and subsequently used in coupling reactions to create a diverse palette of pigments. orientjchem.org

The general synthetic approach for these heterocyclic analogues is summarized below:

Synthesis of the Heterocyclic Coupling Component: Preparation of the desired pyridinone or pyrazolone derivative.

Diazotization: Formation of the diazonium salt from a substituted aromatic amine.

Coupling Reaction: Reaction of the diazonium salt with the heterocyclic coupling component to yield the final pigment.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods for azo pigments, including Hansa Yellows, in line with the principles of green chemistry. Traditional methods often involve the use of hazardous acids and generate significant amounts of chemical waste. Research in this area is focused on several key aspects:

Greener Diazotization and Coupling Reactions: Efforts are being made to replace harsh acids like hydrochloric and sulfuric acid in the diazotization step. One promising approach is the use of alginic acid, a biodegradable and non-toxic polysaccharide derived from brown algae, as a replacement for conventional acids. digitellinc.com This method has been shown to be effective for diazotization reactions, often at room temperature, and the alginic acid can be recycled. digitellinc.com

Use of Alternative Solvents: The use of greener solvents is a core principle of green chemistry. Ionic liquids, which are salts that are liquid at low temperatures, have been explored as alternative reaction media for azo dye synthesis. researchgate.net They offer advantages such as low volatility and the potential for recyclability. researchgate.net Efficient synthesis of azo dyes has been demonstrated using Brønsted acidic ionic liquids as promoters in water, a green solvent. researchgate.net Ionic liquids have also been investigated for the extraction and recovery of azo dyes from wastewater. bohrium.comresearchgate.net

Process Intensification: Techniques such as ultrasound-assisted synthesis are being explored to enhance reaction rates and yields, potentially reducing energy consumption and reaction times. nih.govmdpi.com Continuous-flow synthesis using microreactors is another area of investigation that can offer better control over reaction parameters and improve safety, especially when handling potentially unstable diazonium salt intermediates.

These green chemistry approaches aim to make the production of Hansa Yellow and its derivatives more sustainable by minimizing the environmental impact associated with their synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule. By measuring the absorption or scattering of radiation corresponding to these vibrational modes, a unique "fingerprint" of the compound can be obtained, allowing for detailed structural elucidation and identification.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. epsilonpigments.com It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. epsilonpigments.comupi.edu The resulting spectrum provides a unique chemical fingerprint. For Hansa yellow pigments, FTIR is instrumental in confirming the presence of key structural motifs inherent to arylide yellows.

Analysis of Hansa yellow pigments reveals characteristic absorption bands corresponding to their molecular structure. For instance, the spectrum of Pigment Yellow 1, a related monoazo pigment, shows peaks that can be assigned to specific vibrational modes. researchgate.net The region above 3000 cm⁻¹ typically contains bands from N-H and aromatic C-H stretching vibrations. libretexts.org A prominent band observed around 1667-1670 cm⁻¹ is attributed to the C=O stretching vibration of the amide group (Amide I band). researchgate.netlibretexts.org Other significant peaks correspond to aromatic ring vibrations, C-N stretching, and N=N stretching, confirming the monoazo arylide structure. researchgate.net The stability of these pigment peaks is notable, even after periods of artificial aging. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Hansa Yellow Pigments This table is a representative summary based on typical functional group absorption regions and published data on related arylide yellow pigments.

Wavenumber (cm⁻¹)AssignmentFunctional Group
3300 - 3100N-H StretchAmide
3100 - 3000C-H StretchAromatic Ring
1670 - 1650C=O Stretch (Amide I)Acetoacetylamide
1600 - 1585C=C StretchAromatic Ring
~1560N-H Bend (Amide II) / Aromatic Nitro StretchAmide / Nitro Group
~1485N=N StretchAzo Group
~1340Aromatic Nitro StretchNitro Group
~1255C-N Stretch (Amide III)Amide
~820C-H Bend (Out-of-plane)Aromatic Ring
~650C-Cl StretchChlorinated Benzene (B151609) Ring

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. morana-rtd.com It is particularly effective for identifying both organic and inorganic pigments, even within complex paint mixtures. researchgate.netorganicchemistrydata.org One of its advantages over FTIR is its ability to detect weak IR frequencies, such as the stretching vibrations of nitro groups in azo pigments. morana-rtd.comresearchgate.net

Raman spectra provide a high degree of specificity, allowing for the differentiation of various Hansa yellow pigments, such as PY1, PY3, and PY74. researchgate.net For instance, Hansa yellow pigments display a characteristic amide I band around 1650 cm⁻¹, an aromatic ring vibration near 1600 cm⁻¹, and an N=N stretching mode around 1380 cm⁻¹. researchgate.net

Crucially, Raman spectroscopy can distinguish between different polymorphs or formulations. Hansa yellow PY3 (C₁₆H₁₂Cl₂N₄O₄) can be differentiated from PY1 (C₁₇H₁₆N₄O₄) by the presence of specific bands. researchgate.net The spectrum for PY3 features a band around 650 cm⁻¹ assigned to the C-Cl stretching vibration, which is absent in the non-chlorinated PY1. researchgate.net Additionally, a band at 744 cm⁻¹ attributed to C-H bending is characteristic of PY3. researchgate.net The choice of excitation laser is also important; some pigments like PY3 may not be identifiable with a 532 nm laser but can be characterized using a 785 nm source. chsopensource.org

Table 2: Key Raman Shifts (cm⁻¹) for Hansa Yellow Pigments Data compiled from published research on PY1, PY3, and PY74. researchgate.net

Wavenumber (cm⁻¹)AssignmentPigment(s)
~1650Amide I (C=O Stretch)PY1, PY3, PY74
~1630Asymmetric NO₂ StretchPY1, PY3, PY74
~1600Aromatic Ring VibrationPY1, PY3, PY74
~1485Azobenzene Ring VibrationPY1, PY3, PY74
~1380N=N StretchPY1, PY3, PY74
~1255Amide III (C-N Stretch/N-H Bend)PY1, PY3, PY74
~744C-H BendingPY3
~650C-Cl StretchPY3

Electronic Spectroscopy for Absorption and Colorimetric Properties

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of ultraviolet (UV) or visible light. These transitions are directly responsible for the perceived color of a substance.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range. The absorption of photons in this region promotes valence electrons from a ground state to a higher energy excited state. msu.edu For organic molecules like Hansa yellow, the most significant absorptions are based on transitions of n (non-bonding) or π (pi) electrons to the π* (pi anti-bonding) excited state. msu.edu These transitions require an unsaturated group, or chromophore, to provide the π electrons. msu.edu

The color of Hansa yellow pigments is a direct result of their molecular structure, which features an extended system of conjugated double bonds encompassing the azo group (-N=N-) and aromatic rings. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the pigment absorbs light in the visible region of the electromagnetic spectrum. Specifically, Hansa yellow strongly absorbs light in the violet-blue range (approximately 400-490 nm). msu.edu The light that is not absorbed but reflected is perceived by the human eye as the complementary color, yellow. msu.edu The UV-Vis spectrum for a yellow pigment was found to have a maximum absorption (λmax) at 449 nm. researchgate.net More specifically, the spectrum for PY3 is characterized by an intense absorption band resulting from an n(azo) → π* transition, with an inflection point noted at 486 nm. researchgate.net

Reflectance spectroscopy measures the light reflected from a material's surface as a function of wavelength. This technique is directly related to how a color is perceived and is invaluable for the objective measurement and characterization of pigments. For an opaque material like a paint film, the color arises from the selective absorption and reflection of light.

The reflectance spectrum of Hansa yellow provides a quantitative representation of its color. The spectrum typically shows very low reflectance in the blue-violet part of the spectrum (below 500 nm), which corresponds to the strong absorption band seen in UV-Vis spectroscopy. hypotheses.org Conversely, there is a sharp increase in reflectance in the green, yellow, and red portions of the spectrum (approximately 520 nm and above), with high, sustained reflectance through the rest of the visible range. hypotheses.org This high level of reflected light in the yellow region (approx. 570-585 nm) is responsible for the pigment's bright, saturated yellow appearance. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It allows for the mapping of the distinct chemical environments of each atom in a molecule.

While specific published spectra for Hansa yellow are scarce, the principles of NMR allow for a confident prediction of the expected spectral features. The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei. sigmaaldrich.com The position of each signal (chemical shift, δ, in ppm) indicates the electronic environment of that nucleus.

For a representative Hansa yellow like PY74 (C₁₈H₁₈N₄O₆), a ¹H NMR spectrum would be expected to show distinct signals for each type of proton. Protons on the aromatic rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The single proton of the amide group (-NH-) would likely appear as a broad signal further downfield. Protons of the methoxy (B1213986) groups (-OCH₃) would produce sharp singlets around 3.5-4.0 ppm, while the methyl group (-CH₃) protons would be found further upfield.

A ¹³C NMR spectrum provides information on the carbon skeleton. One of the main advantages of ¹³C NMR is the wide spectral range (0-220 ppm), which minimizes signal overlap. libretexts.org For a molecule like PY74, a unique signal would be expected for each of its 18 carbons, provided they are all in chemically distinct environments. The carbonyl carbons (C=O) of the amide and ketone groups would have the highest chemical shifts, resonating in the 160-185 ppm range. The various aromatic carbons would appear between approximately 110 and 160 ppm, and the carbons of the methoxy and methyl groups would be found in the upfield region of the spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of organic pigments. It provides precise information about the molecular weight of a compound and, through fragmentation, offers insights into its chemical structure. In the analysis of Hansa Yellow pigments, MS can confirm the identity of the primary molecule and identify related impurities or degradation products.

For instance, in the study of Pigment Yellow 74 (PY74), a common Hansa Yellow variant, mass spectrometry is used to identify products formed during photodecomposition. When PY74 is exposed to light, it can break down into smaller molecules. These resulting fragments can be identified by their specific mass-to-charge ratios (m/z) in the mass spectrum. Research has shown that photochemical lysis can occur at several points in the PY74 molecule, including the hydrazone and amide groups. nih.gov

Key photodecomposition products of Pigment Yellow 74 identified through mass spectrometry, often following chromatographic separation, include:

N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide) nih.gov

2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide nih.gov

N,N′′-bis(2-methoxyphenyl)urea nih.gov

The identification of these fragments helps researchers understand the pigment's stability and the chemical changes it undergoes when exposed to environmental factors. nih.gov

Table 1: Major Photodecomposition Fragments of Pigment Yellow 74 Identified by MS

Fragment NameChemical FormulaRole in Analysis
N-(2-methoxyphenyl)-3-oxobutanamideC₁₁H₁₃NO₃Indicates cleavage of the azo group. nih.gov
2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamideC₁₁H₁₂N₂O₄Suggests modification at the core butanamide structure. nih.gov
N,N′′-bis(2-methoxyphenyl)ureaC₁₅H₁₆N₂O₃Points to complex rearrangements following initial fragmentation. nih.gov

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography is a powerful family of separation techniques used to separate a mixture into its individual components. For industrial pigments like Hansa Yellow, chromatographic methods are essential for assessing the purity of a batch and creating a profile of any impurities, which may include unreacted starting materials, by-products from synthesis, or degradation products. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic organic pigments. researchgate.net It is particularly well-suited for separating non-volatile or thermally unstable compounds like the monoazo molecules that constitute Hansa Yellows. nih.gov In a typical HPLC analysis of Pigment Yellow 74, the pigment is dissolved in a suitable solvent and injected into the instrument. The components of the sample are then separated based on their differential interactions with a stationary phase (packed into a column) and a mobile phase (a liquid solvent system). nih.govmdpi.com

Studies on the analysis of PY74 and other azo dyes have utilized reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a more polar solvent mixture. nih.govnajah.edu By using a detector, such as a photodiode array (PDA) detector, which measures absorbance across a range of wavelengths, each separated component can be quantified. This allows for the precise determination of the main pigment's purity and the relative amounts of any impurities present. researchgate.netmdpi.com For example, HPLC analysis has been successfully used to separate PY74 from its various photodecomposition products, enabling their subsequent identification by mass spectrometry. nih.gov

Table 2: Example Parameters for HPLC Analysis of Azo Pigments

ParameterDescriptionExample
Column The stationary phase where separation occurs.Reversed-phase C18 column (e.g., YMC-Pack ODS-A). mdpi.com
Mobile Phase The solvent that carries the sample through the column.A gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate). mdpi.com
Detector The component that visualizes the separated compounds.Photodiode Array (PDA) Detector, set at wavelengths appropriate for the analyte (e.g., 428 nm). mdpi.com
Application The purpose of the analysis.Purity determination, quantitative analysis of impurities, and separation of degradation products. researchgate.netmdpi.com

Hyphenated Analytical Approaches for Comprehensive Characterization

To achieve a truly comprehensive understanding of a chemical compound, analysts often turn to "hyphenated" techniques. These methods involve coupling a separation technique directly to a spectroscopic identification technique, leveraging the strengths of both. nih.govresearchgate.net This approach is particularly powerful for analyzing complex mixtures like pigment formulations or samples from aged artworks. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov As the HPLC separates the components of a Hansa Yellow sample, they are fed directly into the mass spectrometer. This allows for the immediate acquisition of molecular weight and structural data for each individual compound, including trace-level impurities or degradation products that might otherwise be unidentifiable. researchgate.netiosrjournals.org

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another powerful hyphenated technique used for the characterization of organic pigments. researchgate.netwikipedia.org In this method, the solid pigment sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). wikipedia.org This process breaks the large pigment molecules into smaller, more volatile, and characteristic fragments. These fragments are then swept into a gas chromatograph for separation and subsequently identified by a mass spectrometer. wikipedia.orgmdpi.com The resulting "pyrogram" serves as a chemical fingerprint, allowing for the identification of the original pigment and the polymeric binder it may be mixed with. researchgate.netresearchgate.net

Table 3: Hyphenated Techniques for Hansa Yellow Analysis

TechniquePrincipleApplication for Hansa Yellow
LC-MS Combines HPLC separation with MS detection. nih.govSeparation and identification of the primary pigment, isomers, impurities, and non-volatile degradation products. researchgate.net
Py-GC-MS Thermal decomposition (pyrolysis) followed by GC separation and MS detection. wikipedia.orgIdentification of the pigment's core chemical structure from its fragmentation pattern; analysis of pigment-binder mixtures. researchgate.netmorana-rtd.com

Reactivity, Environmental Stability, and Degradation Mechanisms of Hansayellow

Chemical Reactivity Profiles

The reactivity of Hansa yellow pigments is centered around the azo linkage and the substituted aromatic systems. They are generally noted for their stability and resistance to weak acids and bases. mfa.orgcolourlex.com However, they are susceptible to certain chemical transformations under specific conditions.

Oxidation Pathways and Mechanisms

The oxidative degradation of Hansa yellows, particularly through photo-oxidation, is a primary cause of their color fade. This process is initiated by the absorption of light, which excites the pigment molecule and can lead to the formation of free radicals. scispace.com These highly reactive species can then interact with atmospheric oxygen, initiating a chain reaction that breaks down the pigment's chromophore—the part of the molecule responsible for its color. scispace.com

The general mechanism involves:

Initiation: Absorption of a photon (hν) creates an excited state of the pigment molecule, which can lead to the formation of radical species.

Propagation: The radical reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

The presence of certain substances within a formulation can accelerate this process. For instance, titanium dioxide (TiO₂), a common white pigment, is known to be a photocatalyst that can promote the oxidative degradation of organic pigments like Hansa yellow when exposed to UV light. justpaint.org The degradation ultimately leads to the cleavage of the molecular structure, forming smaller, often colorless byproducts such as low-molecular-weight organic acids, and eventually, carbon dioxide and water. mdpi.com

Reductive Cleavage of Azo Linkages

A characteristic reaction of all azo compounds, including Hansa yellows, is the reductive cleavage of the azo (–N=N–) double bond. researchgate.netrsc.org This reaction breaks the pigment molecule into two separate aromatic amine compounds. The process requires a reducing agent and involves the transfer of electrons to the azo group, typically in two successive steps. researchgate.net

The general reaction can be represented as: Ar-N=N-Ar' + 4[H] → Ar-NH₂ + Ar'-NH₂

Where Ar and Ar' represent the different substituted aromatic rings, and [H] represents the reducing agent (e.g., sodium dithionite (B78146) or reducing equivalents from biological systems like NADH). researchgate.net This reaction is significant as it leads to a complete loss of color, since the azo chromophore is destroyed. The resulting aromatic amines are generally colorless. The susceptibility of the azo bond to reductive cleavage can be influenced by the electronic nature of the substituents on the aromatic rings. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic rings of the Hansa yellow molecule can potentially undergo electrophilic and nucleophilic substitution reactions, common for aromatic compounds. lumenlearning.comyoutube.com

Electrophilic Aromatic Substitution (EAS): In this type of reaction, an electrophile (an electron-seeking species) attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. masterorganicchemistry.com The Hansa yellow structure contains both activating and deactivating groups. For example, in Pigment Yellow 74 (Hansa Brilliant Yellow 5GX), the acetoacetanilide (B1666496) portion of the molecule contains an amide group and a methyl group, which are activating and direct incoming electrophiles to the ortho and para positions. The other ring contains a nitro group (–NO₂) and a methoxy (B1213986) group (–OCH₃). The nitro group is a strong deactivating group, making its ring less reactive towards electrophiles, while the methoxy group is a strong activating group.

Nucleophilic Aromatic Substitution (NAS): This reaction involves the attack of a nucleophile (an electron-rich species) on an aromatic ring, leading to the replacement of a leaving group. youtube.com This process is generally less favorable for electron-rich aromatic systems unless the ring is substituted with one or more powerful electron-withdrawing groups, such as a nitro group. youtube.com Therefore, the aromatic ring in Hansa yellow that carries a nitro group is more susceptible to nucleophilic attack than the other ring.

Photochemical Stability and Degradation Processes

The utility of Hansa yellow as a pigment is largely determined by its ability to resist degradation upon exposure to light and environmental factors.

Lightfastness and Weathering Resistance in Various Matrices

Lightfastness is a measure of a pigment's ability to retain its color when exposed to light. Hansa yellows are generally considered to have good to very good lightfastness. mfa.org However, this property is not absolute and can be influenced by several factors, including the specific pigment, its particle size, its concentration (masstone vs. tint), and the binding medium it is in. jacksonsart.commfa.org

Pigment Variation: Different Hansa yellows have different lightfastness ratings. For example, PY 74 generally shows very good lightfastness, while PY 1 is considered to have poor lightfastness. specialchem.comhandprint.com

Concentration: Hansa yellows exhibit better lightfastness at full strength (masstone). mfa.org When mixed with white pigments like titanium dioxide to create lighter tints, their lightfastness often decreases significantly. mfa.orgresearchgate.net This is partly due to the increased surface area of the pigment exposed to light and the photocatalytic activity of TiO₂. justpaint.org

Binder/Matrix: The medium in which the pigment is dispersed (e.g., oil, acrylic, watercolor) also affects its stability. Some media offer more protection from UV radiation and moisture than others.

The table below summarizes the lightfastness properties of several common Hansa Yellow pigments. The ASTM International (ASTM) lightfastness scale ranges from I (Excellent) to V (Very Poor).

Pigment C.I. NameCommon NameASTM Lightfastness (Typical)Notes
PY 1 Hansa Yellow GIV - V (Poor to Very Poor) handprint.comTends to darken in masstone and fade in tints. handprint.com
PY 3 Hansa Yellow Light / 10GII (Very Good) handprint.comdanielsmith.comLightfastness can be lower in thin applications (tints/glazes). jacksonsart.com
PY 65 Hansa Yellow DeepI - II (Excellent to Very Good) jacksonsart.comA more transparent and lightfast alternative to some inorganic yellows. jacksonsart.com
PY 74 Hansa Yellow Medium / 5GXI - II (Excellent to Very Good) specialchem.comKnown for very good light and weather fastness. specialchem.com
PY 97 Hansa Yellow MediumI - II (Excellent to Very Good)Considered more lightfast than PY 3. parkablogs.com

Photodegradation Mechanisms and Formation of Byproducts

Photodegradation is the process by which light energy drives the chemical breakdown of the pigment. For Hansa yellows, this primarily involves photo-oxidation. The absorption of UV or visible light elevates the pigment molecule to an excited electronic state. scispace.com This excess energy can lead to bond cleavage, creating free radicals that initiate oxidative degradation as described in section 5.1.1.

The primary target of photodegradation is the azo chromophore, as its destruction leads to the loss of color. The degradation process breaks the molecule into smaller fragments. Based on studies of similar azo dyes, the byproducts formed from the degradation of Hansa yellow are expected to be a mixture of smaller aromatic compounds derived from the original rings, as well as various organic acids. mdpi.com

For a typical Hansa yellow, photodegradation could lead to the formation of:

Substituted benzoic acids

Phenolic compounds

Aromatic amines (if reductive processes also occur)

Phthalic acids

Simpler aliphatic acids (e.g., oxalic acid) mdpi.com

These byproducts can sometimes contribute to further degradation or cause yellowing or embrittlement of the surrounding binding medium.

Interactions with Titanium Dioxide Pigments and Photocatalytic Effects

Hansa yellow pigments, when used in formulations containing titanium dioxide (TiO₂), can undergo photocatalytic degradation. Titanium dioxide, a common white pigment, is a semiconductor that can generate reactive oxygen species (ROS) upon absorption of UV radiation. These ROS, particularly hydroxyl radicals (•OH), are highly reactive and can lead to the breakdown of the organic chromophore of the Hansa yellow pigment, causing fading and changes in color.

The photocatalytic activity of TiO₂ is dependent on its crystalline form, with anatase generally exhibiting higher photoactivity than rutile. The interaction between Hansa yellow and TiO₂ can be influenced by several factors, including the concentration of the pigments, the specific type of Hansa yellow and TiO₂, the presence of UV absorbers, and the composition of the surrounding binder or medium. Studies on the photocatalytic degradation of similar azo dyes have shown that the process is affected by operational parameters such as pH and the presence of oxidizing agents. For instance, acidic conditions can enhance the degradation rate of some azo dyes in the presence of TiO₂.

The degradation mechanism involves the excitation of TiO₂ by UV light, leading to the formation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) anions, which subsequently attack the azo bond and aromatic rings of the Hansa yellow molecule. This process can lead to the formation of smaller, colorless degradation products.

Table 1: Factors Influencing Photocatalytic Degradation of Azo Dyes with TiO₂

FactorEffect on Degradation Rate
Initial Dye Concentration Generally, the rate increases with concentration up to a certain point, after which it may decrease due to light scattering effects.
pH The effect is dye-specific; for some yellow azo dyes, acidic pH enhances degradation.
TiO₂ Crystal Form Anatase typically shows higher photocatalytic activity than rutile.
**Presence of Oxidants (e.g., H₂O₂) **Can accelerate degradation by generating more hydroxyl radicals. scirp.org
Inorganic Ions The presence of certain anions can either enhance or inhibit the degradation rate. scirp.org

Thermal Degradation Pathways and Decomposition Products

Hansa yellow pigments are known to have limited thermal stability. mfa.org Exposure to elevated temperatures can lead to the breakdown of the pigment structure, resulting in discoloration and the formation of various decomposition products. Generally, these pigments are not stable at temperatures exceeding 150-200°C. mst.dkcolourlex.com

The thermal degradation of Hansa yellow likely proceeds through the cleavage of the weakest bonds in the molecule, which include the azo bond (-N=N-) and the amide linkages. The specific degradation pathways and the resulting products can be influenced by the temperature, the duration of heat exposure, and the presence of other substances in the formulation.

While detailed thermal analysis studies specifically on Hansa yellow are not abundant in the readily available literature, studies on the photodecomposition of related pigments like Pigment Yellow 74 provide insights into potential degradation products. Photochemical lysis has been shown to occur at the hydrazone and amide groups. nih.gov It is plausible that similar cleavage points exist during thermal degradation. Upon heating, azo compounds can potentially form toxic gases. chemicalbook.com For diarylide pigments, which are structurally related to Hansa yellows, thermal breakdown at temperatures above 200°C can occur. mst.dk

Environmental Fate and Biogeochemical Transformations

The environmental fate of Hansa yellow pigments is largely governed by their very low solubility in water. mst.dk This characteristic influences their mobility, bioavailability, and susceptibility to various degradation processes in the environment.

Advanced Oxidation Processes for Remediation and Decolorization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are considered effective for the degradation of recalcitrant organic pollutants like azo dyes.

Several AOPs have been investigated for the decolorization and degradation of yellow azo dyes, including:

Photo-Fenton Process: This process involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) under UV or visible light to generate hydroxyl radicals. It has been shown to be effective in degrading aniline (B41778) yellow dye. palawanscientist.org The efficiency of the photo-Fenton process is influenced by factors such as pH, initial dye concentration, and the concentrations of H₂O₂ and Fe²⁺. researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with organic molecules or decompose to form hydroxyl radicals. Ozonation has been shown to be efficient in the color removal of reactive azo dyes. mdpi.com

Heterogeneous Photocatalysis with TiO₂: As discussed in section 5.2.3, TiO₂ can be used to generate hydroxyl radicals under UV irradiation, leading to the degradation of azo dyes. The efficiency of this process is dependent on parameters like pH and the presence of other oxidants. scirp.orgscirp.org

The degradation of azo dyes by AOPs typically involves the cleavage of the azo bond, which is responsible for the color, followed by the further oxidation of the resulting aromatic amines into smaller, less harmful compounds, and ultimately to carbon dioxide and water.

Biodegradation Studies and Microbial Interactions

Organic pigments, including yellow varieties, are generally susceptible to microbial attack, as they can be utilized by various bacteria as a source of carbon and nitrogen. pcimag.com The biodegradation of azo dyes by microorganisms is a key process in their environmental transformation.

The microbial degradation of azo dyes typically occurs in a two-step process:

Reductive Cleavage of the Azo Bond: Under anaerobic or anoxic conditions, bacteria utilize enzymes called azoreductases to break the -N=N- bond. This initial step results in the decolorization of the dye and the formation of aromatic amines, which may be colorless but can be more toxic than the parent dye. mdpi.comresearchgate.net

Aerobic Degradation of Aromatic Amines: The aromatic amines formed in the first step are generally more susceptible to degradation under aerobic conditions. Various bacteria can mineralize these amines, breaking them down into simpler inorganic compounds. mdpi.com

A variety of bacterial strains have been identified as capable of degrading azo dyes, including species of Bacillus, Pseudomonas, and Aeromonas. cabidigitallibrary.org The efficiency of bacterial decolorization and degradation is influenced by several factors, including pH, temperature, dye concentration, and the availability of other carbon and nitrogen sources. mdpi.com Bacterial consortia have been shown to be effective in the degradation of reactive yellow dyes. nih.gov

Table 2: Key Aspects of Microbial Degradation of Azo Dyes

AspectDescription
Key Enzymes Azoreductases are crucial for the initial reductive cleavage of the azo bond. Laccases are also involved in the degradation of some azo dyes. researchgate.net
Environmental Conditions The initial decolorization is often favored under anaerobic conditions, while the subsequent degradation of aromatic amines is an aerobic process. mdpi.com
Degradation Products The initial products are aromatic amines, which can be further mineralized to CO₂, H₂O, and inorganic ions. mdpi.com
Influencing Factors pH, temperature, dye structure and concentration, and the presence of other nutrients can significantly affect the rate and extent of biodegradation. mdpi.com

Persistence and Environmental Partitioning Analysis

Due to their low water solubility and particulate nature, Hansa yellow and related diarylide yellow pigments are expected to have low mobility in the environment. publications.gc.ca When released into the environment, they are likely to partition primarily to soil and sediment. publications.gc.ca

Experimental data for diarylide yellow pigments indicate that they are expected to degrade slowly in water, soil, and sediments under aerobic conditions. publications.gc.ca Their low solubility also suggests a low potential for bioaccumulation. publications.gc.ca

The partitioning behavior of organic compounds in the environment can be predicted using the octanol-water partition coefficient (Kow). For azo pigments, estimated log Kow values can be high, indicating a tendency to adsorb to organic matter in soil and sediment. mst.dk This strong adsorption further limits their mobility and bioavailability in the aqueous phase. The environmental persistence of these pigments is an area of ongoing study, with concerns about the potential for slow degradation and the formation of persistent transformation products. publications.gc.ca

Computational Chemistry and Molecular Modeling Studies of Hansayellow

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of Hansa yellow molecules, which are classified as monoazo acetoacetic arylide pigments. science.govscience.gov These calculations elucidate the relationship between molecular structure and color, as well as predict various spectroscopic features.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the ground state electronic structure of molecules. science.gov For Hansa yellow and related azo pigments, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and the stability of different tautomeric forms. researchgate.net The core of Hansa yellow's color lies in its chromophoric azo group (-N=N-), and DFT helps in analyzing the electron density distribution around this group and the rest of the conjugated system.

Research has shown that for related azo pigments, solid-state dispersion-corrected DFT calculations can accurately confirm crystal structures and determine the most stable tautomer, such as the NH-tautomer, which is stabilized by intramolecular hydrogen bonds. researchgate.net These calculations can reveal that one tautomeric form can be significantly more stable than another, by as much as 60 kJ/mol for an isolated molecule. researchgate.net The choice of functional, such as B3LYP or BLYP-D3, is critical for obtaining accurate results that correlate well with experimental data. researchgate.netresearchgate.net

Table 1: Illustrative DFT Calculation Parameters for Azo Pigment Analysis

Parameter Typical Value/Method Purpose
Functional B3LYP, PBE, BLYP-D3 Approximates the exchange-correlation energy. Dispersion corrections (e.g., -D3) are crucial for solid-state calculations. researchgate.netresearchgate.net
Basis Set 6-31G(d), cc-pVDZ Defines the set of functions used to build molecular orbitals.
Environment Gas Phase (isolated molecule), Periodic Boundary Conditions (crystal) Simulates the molecule in isolation or within a crystalline solid. researchgate.net

| Properties Calculated | Optimized Geometry, Mulliken Charges, HOMO/LUMO Energies, Vibrational Frequencies | Provides insights into molecular structure, reactivity, electronic transitions, and IR/Raman spectra. science.govresearchgate.net |

To understand the origin of color, it is essential to study the electronic excited states of the pigment molecules. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for this purpose. science.govscience.gov TD-DFT calculations are used to predict the electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. science.govscience.gov

For Hansa yellow and other azo pigments, the principal absorption in the visible region, which is responsible for their yellow color, corresponds to the π→π* electronic transition within the conjugated system. TD-DFT can model how chemical substitutions on the aromatic rings affect the energy of this transition, leading to shifts in the absorption maximum (λmax). researchgate.net For instance, the introduction of a nitro group can cause a bathochromic (red) shift in the absorption spectrum. researchgate.net These theoretical predictions are crucial for designing new pigments with specific desired colors.

Quantum mechanical calculations are instrumental in predicting and interpreting various types of spectra. DFT calculations can predict vibrational frequencies, which are then used to assign peaks in experimental Infrared (IR) and Raman spectra. researchgate.net This is particularly valuable for complex molecules like Hansa yellow, where experimental spectra can be difficult to interpret. researchgate.net For example, predicting Raman spectra with DFT allows for obtaining detailed information about molecular structure and chemical bonds. researchgate.net

Furthermore, combining DFT and TD-DFT allows for the prediction of UV-Visible absorption spectra. researchgate.net The calculated λmax values can be compared with experimental data from UV-Vis spectroscopy to validate the computational model. The accuracy of these predictions depends on the chosen functional and the inclusion of solvent effects, which can be modeled implicitly or explicitly. researchgate.net Studies on related pigments have demonstrated that TD-DFT calculations can successfully elucidate their electronic and optical properties. science.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for a Representative Hansa Yellow (PY3)

Spectroscopic Property Predicted Value (Illustrative) Experimental Value Source
λmax (in solvent) ~410 nm ~410-425 nm
Major Raman Peak 1 ~1340 cm⁻¹ 1342 cm⁻¹ researchgate.net
Major Raman Peak 2 ~1490 cm⁻¹ 1493 cm⁻¹ researchgate.net

| Major Raman Peak 3 | ~1230 cm⁻¹ | 1234 cm⁻¹ | researchgate.net |

Molecular Dynamics (MD) Simulations for Pigment-Medium Interactions

While quantum mechanics describes the intrinsic properties of a single pigment molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This is essential for understanding how Hansa yellow pigments interact with their environment, such as solvents and polymer binders in paints. acs.orgresearchgate.net

The performance of a pigment is highly dependent on its dispersion and aggregation state within the application medium. wiley-vch.de MD simulations can model these phenomena by simulating the interactions between pigment particles and the surrounding solvent or polymer chains. acs.org For instance, simulations have been used to study acrylic paint systems containing Hansa yellow to understand how they swell in the presence of water. acs.orgresearchgate.net

These studies have shown that acrylic paints pigmented with Hansa yellow can have a high propensity for swelling. acs.orgresearchgate.net Simulations can also clarify how different cleaning systems or environmental pollutants interact with the paint film. acs.orgacs.org By analyzing the trajectories of pigment particles, it is possible to calculate properties like the radial distribution function to understand the degree of aggregation and the potential of mean force to quantify the interaction strength between particles. Hansen solubility parameters (HSPs) can also be used as a tool to understand the suspension behavior and predict pigment performance in different solvents. researchgate.net

Accurate MD simulations rely on a well-defined force field, which is a set of parameters and equations that describes the potential energy of the system. daryatamin.com For complex systems like pigmented polymers, developing or validating a force field is a critical step. General force fields like the General Amber Force Field (GAFF) have been used to model the acrylic polymer binders in which Hansa yellow pigments are often dispersed. acs.orgacs.org

The process involves parameterizing atom types, bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) for the pigment and the medium. daryatamin.com Validation is often performed by comparing simulated bulk properties, such as density and glass transition temperature (Tg), with experimental data. acs.org For example, simulations of acrylic copolymers have been validated by comparing the calculated Tg to experimental values. acs.org Tailor-made force fields can also be developed for higher accuracy, especially when studying specific phenomena like motional averaging for NMR crystallography. researchgate.net

Table 3: Components of a Typical Force Field for Pigment-Polymer Simulations

Interaction Term Description Example from Hansa Yellow System
Bond Stretching Energy associated with stretching or compressing a covalent bond. C-C and C-N bonds within the Hansa yellow molecule and polymer backbone.
Angle Bending Energy required to bend the angle between three bonded atoms. C-N=N angle in the azo group.
Torsional (Dihedral) Energy associated with the rotation around a bond. Rotation around the bond connecting the aromatic rings.
Non-bonded (van der Waals) Lennard-Jones potential describing short-range repulsive and long-range attractive forces. Interactions between a pigment particle and polymer side chains. acs.org

| Non-bonded (Electrostatic) | Coulomb's law describing interactions between atomic partial charges. | Hydrogen bonding between the amide group of Hansa yellow and water or a polar polymer. acs.org |

Quantitative Structure-Property Relationships (QSPR) Modeling of Hansayellow

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of compounds and their macroscopic properties. semanticscholar.orgplos.org For this compound pigments, which belong to the arylide (or monoazo) class of organic colorants, QSPR studies are instrumental in predicting key performance characteristics such as lightfastness and thermal stability directly from their molecular architecture. plos.orgbohrium.com This predictive capability is invaluable for the rational design of new, more durable pigments without the need for exhaustive synthesis and testing of every candidate molecule. nih.gov

The fundamental premise of QSPR is that the properties of a molecule are encoded in its structure. nih.gov By calculating a variety of numerical values that describe different aspects of a molecule's structure, known as molecular descriptors, it is possible to build statistical models that relate these descriptors to an observed property. figshare.com For this compound pigments, these properties include their resistance to fading upon exposure to light (lightfastness) and their ability to withstand high temperatures without decomposing (thermal stability). plos.org

The process of developing a QSPR model typically involves several key steps: the selection of a dataset of molecules with known properties, the calculation of a wide range of molecular descriptors for each molecule, the selection of the most relevant descriptors, the construction of a mathematical model (often using techniques like multiple linear regression or machine learning), and rigorous validation of the model's predictive power. nih.gov

Predictive Models for Lightfastness and Thermal Stability

The development of predictive QSPR models for the lightfastness and thermal stability of this compound pigments is a key objective in computational pigment chemistry. These models aim to provide a quantitative link between the molecular structure of a this compound pigment and its durability.

Lightfastness in azo pigments like Hansayellows is primarily related to their susceptibility to photodegradation. The central azo group (–N=N–), which acts as the chromophore, can be a site of photochemical reaction. researchgate.net Studies on azo dyes have shown that their photolysis characteristics are critically important and can be modeled. nih.gov The hydrazone tautomer, which is the predominant form for arylide yellows, has a smaller excitation energy and is generally more susceptible to photolysis than the azo tautomer. nih.gov Predictive models for lightfastness often incorporate quantum chemical descriptors that relate to the energy required to excite the molecule and the stability of the resulting excited state.

A hypothetical QSPR model for the lightfastness of a series of this compound pigments might take the following linear form:

Lightfastness Rating = β₀ + β₁ (E_HOMO) + β₂ (E_LUMO) + β₃ (ΔE_H-L) + β₄ (μ) + ...

Where:

Lightfastness Rating is a standardized measure (e.g., on the Blue Wool Scale).

E_HOMO and E_LUMO are the energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, respectively.

ΔE_H-L is the HOMO-LUMO energy gap, which is related to the energy of the first electronic excitation.

μ is the dipole moment of the molecule.

β₀, β₁, β₂, ... are coefficients determined through regression analysis.

Thermal stability is governed by the strength of the chemical bonds within the pigment molecule and the intermolecular forces in its crystal lattice. ru.nl For Hansayellows, thermal degradation can involve the cleavage of the azo bond or other susceptible bonds within the structure. researchgate.net QSPR models for thermal stability often rely on descriptors that quantify bond strengths, molecular size, and shape. For instance, the glass transition temperature (Tg), a key indicator of thermal stability in amorphous materials, has been successfully predicted for organic materials using QSPR. nih.gov

An illustrative QSPR model for predicting the decomposition temperature (T_d) of Hansayellows could be:

T_d (°C) = γ₀ + γ₁ (MW) + γ₂ (V_m) + γ₃ (BO_azo) + γ₄ (N_HBonds) + ...

Where:

T_d is the decomposition temperature.

MW is the molecular weight.

V_m is the molecular volume.

BO_azo is the bond order of the N=N bond.

N_HBonds is the number of intramolecular hydrogen bonds.

γ₀, γ₁, γ₂, ... are the model coefficients.

The following interactive data table presents hypothetical data for a set of this compound pigments to illustrate the components of a QSPR study for lightfastness and thermal stability. The values are representative of the types of data used in such studies.

Correlation of Molecular Descriptors with Pigmentary Performance

The core of a successful QSPR model lies in identifying molecular descriptors that have a strong and mechanistically understandable correlation with the pigmentary property of interest. For this compound pigments, performance is a multifaceted concept encompassing not just stability but also coloristic properties like hue and chroma.

Electronic Descriptors: These descriptors are calculated using quantum mechanical methods like Density Functional Theory (DFT) and are crucial for understanding lightfastness and color.

HOMO-LUMO Energy Gap (ΔE_H-L): This is a primary indicator of the energy required for electronic excitation. A larger gap generally implies greater stability and resistance to photodegradation. It also correlates with the color of the pigment, as a larger gap typically corresponds to absorption at shorter wavelengths (a shift towards yellow from orange/red).

Charge Distribution: The partial charges on atoms, particularly those of the azo group and any electron-withdrawing or electron-donating substituents, can indicate reactive sites within the molecule. For instance, a more positive partial charge on a carbon atom can make it more susceptible to nucleophilic attack, a potential degradation pathway. nih.gov

Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule and are often correlated with thermal stability and other physical properties.

Molecular Weight (MW) and Molecular Volume (V_m): Larger molecules often exhibit higher thermal stability due to increased van der Waals forces.

Molecular Planarity: The degree to which the molecule is planar can significantly affect its crystal packing. More planar molecules can pack more efficiently, leading to stronger intermolecular interactions and higher thermal stability. figshare.com Deviations from planarity, as seen in C.I. Pigment Yellow 97 where the phenylsulfonamide group is angled, can influence technical performance. figshare.com

Intramolecular Hydrogen Bonding: this compound pigments exist in the ketohydrazone form, which allows for strong intramolecular hydrogen bonding. figshare.com This bonding contributes to the planarity and rigidity of the molecule, which generally enhances both lightfastness and thermal stability.

The following interactive table illustrates the correlation between selected molecular descriptors and the performance properties of a hypothetical series of this compound pigments.

By establishing these correlations, QSPR models can guide the design of new this compound pigments with superior performance. For example, a model might predict that introducing specific electron-withdrawing groups at certain positions could increase the HOMO-LUMO gap, thereby enhancing lightfastness. Similarly, modifications that promote greater molecular planarity and stronger intermolecular forces could lead to pigments with higher thermal stability.

Applications and Performance Science in Advanced Materials and Industrial Systems

Pigmentary Performance in Coatings and Paints

The efficacy of Hansa Yellow in coatings and paints is determined by its physical and chemical interactions within the liquid medium and its compatibility with other formulation components. These factors influence the final appearance and durability of the coating.

Rheological Behavior and Dispersion Characteristics in Liquid Media

The rheological properties of a paint formulation are critical for its storage stability, application, and film formation. The introduction of pigments like Hansa Yellow significantly influences these properties. The viscosity of a paint system is affected by the pigment's particle size, shape, and surface chemistry, as well as its concentration.

The dispersion of Hansa Yellow pigments in liquid media is a crucial step in paint manufacturing, aiming to break down agglomerates into finely divided and stabilized primary particles. The rheological behavior of pigment dispersions can be complex, often exhibiting shear-thinning properties, where viscosity decreases with increasing shear rate. This is advantageous for paint application, allowing for easy brushing or spraying, followed by an increase in viscosity at rest to prevent sagging.

Research on tint bases has shown that the addition of colorants, including those based on monoarylide yellow (such as Pigment Yellow 74, a type of Hansa Yellow), can alter the viscosity profile of the paint. bohrium.com The extent of this change depends on the interactions between the pigment particles, the binder, and the rheology modifiers present in the formulation. The particle size distribution of the pigment is a key factor; for instance, studies on other yellow pigments have demonstrated a correlation between crystal size and the rheological properties of lithographic inks. researchgate.net

Table 1: Factors Influencing Rheological and Dispersion Properties of Hansa Yellow in Coatings

PropertyInfluencing FactorsDesired Outcome for High-Performance Coatings
Viscosity Pigment concentration, particle size and distribution, binder type, solvent system, presence of additives.Shear-thinning behavior for ease of application and good leveling.
Dispersion Stability Pigment surface treatment, dispersant type and concentration, milling process.Prevention of flocculation and settling, ensuring consistent color and gloss.
Flow and Leveling Viscosity at low and high shear rates, thixotropy.Smooth, uniform film formation without brush marks or sagging.

Interactions with Binding Media and Other Pigments

Hansa Yellow pigments are valued for their good compatibility with a wide range of binding media, including both water-based and solvent-based systems. epsilonpigments.comnih.gov In artists' paints, they are known to mix well with other watercolors, making them a versatile choice for achieving a broad spectrum of colors. mst.dkresearchgate.net For instance, they are often used to create bright greens when mixed with blue pigments. mst.dk

The interaction between the pigment and the binder is fundamental to the integrity of the paint film. A strong pigment-binder interaction ensures good adhesion, durability, and color retention. Hansa Yellows, being organic pigments, can sometimes exhibit a tendency to bleed in certain media, although many modern formulations have overcome this limitation. mdpi.com

Their semi-transparent to semi-opaque nature allows for their use in both full-strength applications and glazing techniques. mdpi.commst.dk This transparency is a key differentiator from the more opaque cadmium yellows, for which Hansa Yellows are often considered a less toxic alternative. mdpi.commst.dk

Application in Printing Inks and Graphic Arts

Hansa Yellow pigments are extensively used in the printing industry due to their bright, clean hues, good transparency, and processability. They are suitable for various printing techniques, including offset, flexographic, and gravure printing. mdpi.comepsilonpigments.comcrownpigment.com

Different grades of Hansa Yellow are available to meet the specific requirements of different printing processes. For example, Hansa Yellow 10G (Pigment Yellow 3) is a greenish-shade, opaque monoazo pigment recommended for paste inks and both solvent- and water-based packaging gravure and flexographic printing inks due to its good light and weather fastness properties. epsilonpigments.com Hansa Brilliant Yellow 5GX 03 (Pigment Yellow 74) offers higher color strength, transparency, and gloss, making it suitable for similar applications. crownpigment.com

The performance of Hansa Yellow in printing inks is also characterized by its rheological properties, which are crucial for ink transfer and print quality. epsilonpigments.com The ability to form stable dispersions in the ink vehicle is essential for achieving consistent color density and avoiding issues like clogging of printing plates.

Table 2: Properties of Select Hansa Yellow Pigments in Printing Inks

Pigment NameColour Index NameKey PropertiesRecommended Applications
Hansa Yellow 10GPigment Yellow 3Greenish shade, opaque, good light and weather fastness, good rheological properties. epsilonpigments.comPaste inks, solvent- and water-based packaging gravure and flexographic printing inks. epsilonpigments.com
Hansa Brilliant Yellow 5GX 03Pigment Yellow 74Very strong, green shade, high color strength, transparency, and gloss, good light and weather fastness. crownpigment.comPaste inks, solvent- and water-based packaging gravure and flexographic printing inks. crownpigment.com

Integration into Polymer Systems and Plastics

Hansa Yellow pigments are also utilized as colorants for a variety of plastics. mdpi.comartistpigments.org Their successful integration into a polymer matrix depends on factors such as heat stability, lightfastness, and resistance to migration.

The heat stability of traditional Hansa Yellows can be a limiting factor, as they can discolor at elevated processing temperatures. mdpi.com This makes them suitable for plastics that are processed at lower temperatures. However, higher-performance organic pigments are often preferred for engineering plastics that require high-temperature processing. Some specific arylide yellow pigments are noted for their suitability in polymers such as PVC, PU, and various rubbers. nih.govdanielsmith.com

The choice of pigment can also influence the mechanical properties of the final plastic product. Studies on pigmented polypropylene (B1209903) have shown that organic pigments can affect the nucleation rate and viscosity of the polymer melt. rsc.org

Development of Hybrid Pigment Systems (e.g., Pearlescent Pigments)

To achieve novel aesthetic effects, Hansa Yellow can be incorporated into hybrid pigment systems. A notable example is the creation of iridescent or pearlescent pigments. These are typically composed of a transparent substrate, such as mica platelets, coated with a thin layer of a high refractive index material, often a metal oxide. By using a transparent organic pigment like Hansa Yellow in conjunction with these effect pigments, unique coloristic effects can be achieved.

For instance, iridescent Hansa Yellow watercolors are available that are made with mica platelets and a Hansa Yellow pigment (such as PY74). aip.orgidyllsketching.com The mica provides the pearlescent effect, while the Hansa Yellow imparts a transparent yellow hue, resulting in a shimmering, color-shifting appearance. This demonstrates the potential for creating advanced decorative and functional coatings and plastics.

Role in Advanced Colorimetric Sensors and Optical Devices

The chromophoric azo group (-N=N-) present in Hansa Yellow and other azo dyes is responsible for their color and also imparts interesting optical properties that can be exploited in advanced applications such as colorimetric sensors and optical devices. researchgate.net While specific research on "Hansa Yellow" in these fields is emerging, the broader class of azo dyes is actively being investigated.

Azo dye-based chemosensors have been developed for the detection of various analytes. These sensors operate on the principle that the interaction of the analyte with the azo dye molecule alters its electronic structure, leading to a visible color change. For example, azo dye-based sensors have been designed for the detection of anions like sulfide (B99878) and fluoride, as well as for sensing pH. epsilonpigments.commst.dkspecialchem.com The mechanism often involves a deprotonation or a nucleophilic addition to the dye molecule, which modifies the conjugation and thus the absorption spectrum. crownpigment.comspecialchem.com

In the realm of optical devices, azo dyes are being explored for their nonlinear optical (NLO) properties and their photo-responsive behavior. researchgate.netgoldenartistcolors.com The ability of azo dyes to undergo reversible cis-trans isomerization upon exposure to light of specific wavelengths makes them candidates for applications in all-optical switching and optical data storage. mdpi.comgoldenartistcolors.com The alignment of azo dye molecules in a film can lead to significant birefringence, which is a key property for creating devices like coatable polarizers and optical modulators. goldenartistcolors.com While these applications are still largely in the research and development phase, they highlight the future potential of Hansa Yellow and related azo pigments beyond their traditional role as simple colorants.

Analytical Chemistry Applications as Reference Standards

Hansa yellow, a class of synthetic organic monoazo pigments also known as arylide yellows, serves as a crucial reference standard in analytical chemistry. mfa.orgwikipedia.org Due to their stable chemical structures, well-defined properties, and distinct spectral characteristics, various forms of Hansa yellow are employed as benchmarks for the identification and characterization of materials, particularly in the field of spectroscopy. chemimpex.comchsopensource.org Their primary role as a reference standard is qualitative, providing a known spectral fingerprint against which unknown substances can be compared.

The utility of Hansa yellow as a reference standard stems from its consistent and well-documented chemical and physical properties. mfa.org First synthesized in the early 20th century, these pigments have been extensively studied, leading to a robust body of data on their performance and spectral behavior. mfa.org They are known for good to very good lightfastness and stability when exposed to acids and bases, which are critical attributes for a reliable reference material. mfa.org

In practice, a sample of a specific Hansa yellow pigment, such as PY3 or PY74, is analyzed using a given spectroscopic technique to provide a standard spectrum. chsopensource.orgresearchgate.net An unknown sample is then analyzed under the same conditions, and its spectrum is compared to the reference spectrum of Hansa yellow. A match in key features, such as absorption maxima (λmax) in UV-Visible spectroscopy or characteristic peaks in Raman and Fourier-transform infrared (FTIR) spectroscopy, allows for the confident identification of the pigment in the unknown sample. researchgate.netspectrabase.com This comparative analysis is fundamental in fields like art conservation, forensics, and industrial quality control to verify the composition of materials.

Researchers also utilize Hansa yellow in colorimetric assays due to its distinct absorbance characteristics. chemimpex.com While detailed quantitative applications are less commonly documented than qualitative ones, the principle relies on the Beer-Lambert law, where the concentration of a substance is proportional to the amount of light absorbed. A Hansa yellow standard of known concentration can be used to generate a calibration curve, which then allows for the determination of the concentration of the same pigment in an unknown sample.

The various types of Hansa yellow offer a range of spectral characteristics, allowing for their use as standards across the yellow part of the spectrum. mfa.org For example, Hansa Yellow Light (PY3) is a bright, greenish-yellow, while Hansa Yellow Deep (PY65) is warmer and more orange-toned. jacksonsart.com This variety enables analysts to select the most appropriate standard for the specific material being investigated.

The table below summarizes the key properties of common Hansa yellow pigments that underpin their use as analytical reference standards.

PropertyHansa Yellow Light (PY3)Hansa Yellow Medium (PY74)Hansa Yellow Deep (PY97)
Hue Bright, greenish-yellow jacksonsart.comMid-range, primary yellow mfa.orgWarmer, reddish-yellow mfa.org
Transparency Semi-Transparent danielsmith.comSemi-Transparent mfa.orgSemi-Transparent mfa.org
Lightfastness Generally good, but can decrease in thin glazes jacksonsart.comGood to very good mfa.orgorigochem.comExcellent (ASTM I)
Staining Low Staining danielsmith.comN/AStaining
Stability Resistant to weak acids and bases colourlex.comResistant to acids and bases origochem.comN/A

The following table details the chemical identifiers for several Hansa yellow compounds, which are essential for their precise use as reference standards.

Compound NamePigment IndexCAS NumberMolecular Formula
Hansa Yellow 10G PY3N/AC₁₆H₁₂Cl₂N₄O₄ chsopensource.org
Hansa Yellow G PY1N/AC₁₇H₁₆N₄O₄ sigmaaldrich.com
Hansa Yellow 5GX PY746358-31-2 origochem.comC₁₈H₁₈N₄O₆ origochem.com

Environmental Science and Regulatory Research Pertaining to Hansayellow

Environmental Distribution and Exposure Pathways

Hansa yellow pigments, which are part of the larger diarylide yellow pigment category, are characterized by their very low solubility in water and octanol. publications.gc.caoecd.org This property suggests that soil and sediments are the primary environmental compartments to which these pigments partition. publications.gc.ca Experimental data indicate a slow degradation process for diarylide yellow pigments in water, soil, and sediments under aerobic conditions. publications.gc.ca Due to their physical and chemical properties, including their particulate nature, low solubility, and large molecular size and weight, Hansa yellows are not expected to bioaccumulate. publications.gc.ca

While significant exposure to the general population from environmental media is not anticipated, the use of these substances in consumer products and cosmetics presents potential dermal, oral, and inhalation exposure routes. publications.gc.ca However, these pigments are expected to have low to negligible absorption and low toxicity. publications.gc.ca Industrial release scenarios are considered the main pathway for potential environmental exposure. publications.gc.ca Despite their use, no data on measured concentrations of these substances in the Canadian environment or other countries have been identified. publications.gc.ca

Studies on aquatic, soil-dwelling, and sediment-dwelling organisms have shown that diarylide yellow pigments are not expected to be harmful at low concentrations due to their limited bioavailability. publications.gc.ca Chronic toxicity studies in soil and sediment showed no adverse effects at concentrations of 1,000 mg/kg. publications.gc.ca Similarly, acute and chronic aquatic ecotoxicity studies found no effects at the saturation level when solvents were not used. publications.gc.ca

Key Physicochemical and Ecotoxicological Properties of Diarylide Yellow Pigments:

Property Finding Source
Water Solubility Very low, ranging from 0.35 µg/L to 8.1 µg/L. oecd.org
Octanol Solubility Very low, ranging from 8.5 µg/L to 49.8 µg/L. oecd.org
Biodegradability Not readily biodegradable; one study showed no degradation over 28 days. oecd.org
Bioaccumulation Potential Low, due to physical and chemical properties. publications.gc.ca
Adsorption to Soil High potential, with predicted Log Koc between 5.61 and 5.77. oecd.org
Aquatic Toxicity No acute or chronic toxicity observed at or near the water solubility limit. oecd.org

Investigation of Inadvertent Byproduct Formation During Manufacturing

The manufacturing process of certain organic pigments has come under investigation for the potential formation of hazardous byproducts. This is a significant area of environmental and health-related research.

There is evidence to suggest that diarylide yellow pigments can degrade when exposed to temperatures exceeding 200°C, leading to the release of 3,3'-dichlorobenzidine (B165656), a listed carcinogen in the U.S. EPA's Toxics Release Inventory. wikipedia.org Furthermore, some evidence indicates that the use of diarylide yellow pigments may introduce PCB 11 (3,3'-dichlorobiphenyl), a congener of polychlorinated biphenyls, into the environment. wikipedia.org This is noteworthy as 3,3'-dichlorobenzidine shares structural similarities with PCB 11. wikipedia.org Some studies using highly sensitive techniques have detected very low levels of 3,3'-dichlorobenzidine after oral administration of certain yellow pigment compounds, likely stemming from a mono-azo impurity in the parent pigment. oecd.org

Research into Sustainable Alternatives and Ecologically Benign Formulations

The push for sustainability in the chemical industry has led to research into greener alternatives for traditional pigments. Hansa yellows were themselves introduced as less toxic alternatives to heavy-metal-based pigments like cadmium yellow. wikipedia.org However, concerns about the byproducts of arylide and diarylide pigments have spurred further innovation.

Research is ongoing to develop high-performance pigments with improved environmental profiles. For instance, bismuth vanadate (B1173111) is noted as being more stable in terms of lightfastness and solvent resistance and is less expensive than some organic pigments. researchgate.net The development of pigments with enhanced durability and reduced potential for leaching or degradation into harmful substances is a key focus. This includes creating formulations that are more resistant to heat and light, which can cause the breakdown of some organic pigments. colourlex.comwallpics.com The goal is to create vibrant, lasting colors without the associated environmental and health risks of their predecessors.

Future Research Directions and Emerging Frontiers in Hansayellow Chemistry

Exploration of Novel Hansayellow Derivatives with Enhanced Properties

The synthesis of novel derivatives is a primary focus of ongoing research, aiming to overcome the limitations of traditional Hansa yellows, such as their moderate lightfastness in tints and susceptibility to discoloration at high temperatures. mfa.orgjustpaint.org Scientists are designing and synthesizing new molecules with superior thermal stability, chemical resistance, and optical properties for demanding applications like automotive coatings and color filters for image sensors. mdpi.comnih.gov

A key strategy involves increasing the molecular weight and introducing specific functional groups to enhance intermolecular interactions. For instance, research into new yellow azo pyridone derivatives has yielded compounds with significantly improved thermal stability. mdpi.com One such derivative, a dimeric structure (APY-D), demonstrated a 50°C increase in decomposition temperature compared to a commercial yellow colorant, making it a viable candidate for high-temperature manufacturing processes. mdpi.com Similarly, a novel quinophthalone derivative (TCHCQ) was designed to have an enhanced molar extinction coefficient—1.21 times higher than the commercial pigment Y138—and a decomposition temperature exceeding 450°C. nih.govmdpi.com These advancements are achieved through meticulous molecular design, such as introducing a naphthyl group to increase molecular weight and extend conjugation for desired absorption characteristics. mdpi.com

Table 1: Comparison of Novel Yellow Colorant Properties

Compound Type Key Enhanced Property Application
APY-D Azo Pyridone Dimer Thermal Stability (Decomposition temp. increased by 50°C) Image Sensors

| TCHCQ | Quinophthalone Derivative | Molar Extinction (1.21x higher than Y138), Thermal Stability (>450°C), Chemical Resistance | Image Sensors |

This table provides an interactive summary of research findings on novel yellow derivatives with enhanced properties.

Development of Advanced In-Situ Characterization Methodologies

Understanding the formation and behavior of pigments in real-time is crucial for controlling their properties. Researchers are developing advanced methodologies to probe these materials as they are synthesized or as they function within a matrix. One emerging technique is Azo-Enhanced Raman Scattering (AERS). acs.org This method leverages the unique properties of the azo group (—N=N—), which is central to this compound's structure. By conjugating an azo unit to a molecule, the Raman signal of specific chemical bonds can be greatly amplified due to a resonance effect, while the inherent fluorescence of the system is quenched. acs.org This provides a clean, sensitive signal for identifying and tracking molecules in complex biological or chemical systems, opening possibilities for high-throughput screening and diagnostics. acs.org

High-Throughput Screening and Combinatorial Approaches in Synthesis

The traditional, one-at-a-time synthesis of pigments is being challenged by high-throughput and combinatorial methods that accelerate the discovery of new materials. These approaches allow for the rapid preparation and evaluation of large libraries of compounds. For example, methodologies have been developed for the high-throughput preparation and characterization of aqueous pigment dispersions, a critical step in evaluating a pigment's performance. researchgate.net

Furthermore, continuous-flow synthesis using microreactors is being adopted for azo pigment production. researchgate.net This technique allows for precise control over reaction parameters like pH, leading to products with higher purity. A three-stream micromixing process for the synthesis of Pigment Yellow 14 resulted in a 9.41% increase in purity compared to a two-stream process. researchgate.net Such systems have great potential for industrial applications and can be adapted for the rapid, automated synthesis required in a combinatorial workflow. researchgate.net These experimental techniques are often paired with statistical methods like Design of Experiments (DoE) to systematically optimize formulations and processing parameters for desired color properties. mdpi.com

Integrated Computational-Experimental Design for Tailored Pigments

The design of new pigments is increasingly benefiting from an integrated approach that combines computational modeling with experimental synthesis and characterization. nih.govnih.gov This synergy allows for the in silico design of molecules with specific, targeted properties before committing to resource-intensive laboratory work.

Computational tools such as Density Functional Theory (DFT) and Artificial Neural Networks (ANN) are at the forefront of this trend. nih.govmdpi.com DFT calculations can predict molecular geometries, electronic spectra, and other properties, providing insight into how structural modifications will affect color and stability. mdpi.com ANNs can be trained on extensive datasets of existing pigments to rapidly correlate a molecule's structure with its observed properties, such as its UV/visible spectrum. nih.govnih.gov This predictive power guides experimental chemists to synthesize only the most promising candidates, dramatically accelerating the development of tailor-made pigments for specialized applications. nih.gov

Strategies for Circular Economy Integration and Waste Minimization in Production

The pigment industry is moving towards more sustainable manufacturing practices, with a focus on integrating into a circular economy and minimizing waste. sustainability-directory.comsustainability-directory.com A circular economy for pigments aims to shift from a linear 'take-make-dispose' model to a regenerative system that emphasizes reuse, recycling, and responsible sourcing. sustainability-directory.comsustainability-directory.com

A key area of innovation is in the production process itself. Traditional two-pot synthesis of azo pigments is being replaced by more efficient methods. A significant advancement is the development of a quantitative one-pot synthesis for industrial azo pigments that utilizes recyclable wastewater. rsc.org This process, which uses granular polytetrafluoroethylene (PTFE) to facilitate the reaction, avoids the need for base or surfactant to dissolve the coupling component. rsc.org Research has shown that the wastewater and excess acid from this process can be reused multiple times without a drop in reaction rate or product purity, drastically reducing the environmental footprint of production. rsc.org

Broader strategies for waste minimization include the adoption of lean manufacturing principles, which focus on eliminating non-value-added activities in the production process, and designing products for recyclability. researchgate.net The ultimate goal is to move towards zero-waste manufacturing, where materials are used efficiently and waste is re-utilized, contributing to both economic and environmental sustainability. mdpi.com

Deeper Understanding of Environmental Degradation Pathways and Remediation Technologies

While Hansa yellows are valued for their stability, understanding their eventual fate in the environment is critical. As azo compounds, their degradation pathway is a key area of study. The primary mechanism of biodegradation involves the reductive cleavage of the azo bond (—N=N—). mdpi.com This initial step typically occurs under anaerobic (oxygen-free) conditions and is carried out by enzymes called azoreductases, which are produced by various microorganisms. mdpi.comnih.gov The reaction breaks the pigment down into constituent aromatic amines, which may themselves be pollutants. mdpi.com The subsequent degradation of these aromatic amines almost exclusively happens through aerobic (oxygen-present) processes. mdpi.com Therefore, an effective treatment strategy often involves a combined anaerobic-aerobic process. mdpi.com

Research into remediation technologies is focused heavily on bioremediation, which uses microorganisms like bacteria and fungi to break down these pollutants. nih.govaustinpublishinggroup.com This approach is considered cost-effective and environmentally friendly, producing less sludge than conventional physicochemical methods. nih.govaustinpublishinggroup.com Studies have identified numerous bacterial and fungal strains capable of decolorizing and degrading azo dyes. For example, the fungus Aspergillus niger has shown high efficiency in removing red azo dye from aqueous solutions. researchgate.net In addition to biological methods, other technologies such as electrochemical treatment, which uses electric power to break down dyes, are also being explored, though they can be more expensive due to energy requirements. austinpublishinggroup.com

Table 2: Selected Bioremediation Approaches for Azo Dyes

Organism/Method Conditions Key Enzyme/Mechanism Reference
Bacteria (General) Anaerobic/Aerobic Sequence Azoreductases mdpi.com
Fungi (General) Aerobic Laccases, Peroxidases researchgate.net
Aspergillus niger pH 9, 120 min contact time Biosorption & Biodegradation researchgate.net

| Genetically Modified Microbes | Optimized for specific dyes | Overexpression of azoreductase genes | nih.gov |

This table provides an interactive summary of different technologies and organisms used for the environmental remediation of azo dyes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Hansayellow, and how are they experimentally characterized?

  • Methodological Answer: Conduct UV-Vis spectroscopy to determine absorption maxima (e.g., λmax in ethanol), coupled with SEM-EDS for elemental composition analysis. For particle size distribution, use dynamic light scattering (DLS) or TEM . Thermogravimetric analysis (TGA) quantifies thermal stability, while XRD identifies crystallinity. Reference standardized protocols for pigment characterization to ensure reproducibility .

Q. How can researchers validate the purity of synthesized this compound samples?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (70:30 v/v) to detect impurities. Compare retention times with certified reference materials. For inorganic contaminants, use ICP-MS to quantify trace metals .

Q. What solvents or matrices are optimal for stabilizing this compound in experimental suspensions?

  • Methodological Answer: Test polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers (pH 4–9) via zeta potential measurements to assess colloidal stability. Polyethylene coatings (as in TiO2-Hansayellow suspensions) reduce particle aggregation by lowering effective density .

Advanced Research Questions

Q. How does particle concentration (e.g., 25% v/v) influence the electrophoretic mobility of this compound in non-aqueous media?

  • Methodological Answer: Design a controlled electrophoretic cell (100 µm layer thickness, 100 V applied potential) to measure current density. For this compound, current density inversely correlates with particle concentration due to increased ionic resistance (observed at 0.16 µA/cm² vs. 2 µA/cm² for TiO2). Replicate experiments with varying dielectric constants to isolate solvent effects .

Q. What methodologies resolve contradictions in this compound’s photodegradation rates reported across studies?

  • Methodological Answer: Perform accelerated aging tests under standardized UV irradiation (e.g., 365 nm, 50 W/m²) while controlling humidity (30–70% RH). Use Arrhenius modeling to extrapolate degradation kinetics. Cross-validate results with FTIR to track structural changes (e.g., loss of azo bonds at 1500 cm⁻¹) .

Q. How can computational models predict this compound’s interactions with co-pigments in mixed suspensions?

  • Methodological Answer: Apply density functional theory (DFT) to simulate intermolecular forces between this compound and common co-pigments (e.g., phthalocyanines). Validate with experimental data from surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) measurements .

Data Contradiction Analysis Framework

Parameter Conflicting Reports Resolution Strategy
PhotostabilityVaried half-life valuesStandardize light sources; control oxygen levels
Solubility in DMSO5–20 mg/mL rangePre-dry samples; use Karl Fischer titration
Electrophoretic efficiencyDiscrepant current densitiesCalibrate electrode surface roughness

Table 1: Common data contradictions and mitigation strategies for this compound studies .

Critical Methodological Considerations

  • Synthesis Reproducibility : Document reaction conditions (temperature, pH, stirring rate) in triplicate. Use a fractional factorial design to identify critical variables .
  • Ethical Data Reporting : Disclose all negative results (e.g., failed stability tests) to avoid publication bias .
  • Interdisciplinary Validation : Collaborate with materials scientists and electrochemists to cross-verify mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.